molecular formula C17H16N4O3 B2645160 Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate CAS No. 1797602-92-6

Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate

Cat. No.: B2645160
CAS No.: 1797602-92-6
M. Wt: 324.34
InChI Key: HDTXTPQGZVLMDS-UHFFFAOYSA-N
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Description

Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a synthetic small molecule designed for advanced pharmacological and chemical biology research. Its structure incorporates several pharmaceutically relevant motifs, including a 1,2,4-oxadiazole ring and a pyridine moiety, which are known to contribute to significant biological activity and receptor binding in medicinal chemistry . The 1,2,4-oxadiazole group is a well-characterized bioisostere for ester and amide functionalities, often used to improve metabolic stability and physicochemical properties of lead compounds . The presence of the ethyl carbamate group further enhances the molecule's potential as a versatile intermediate for further chemical derivatization. While the specific biological target and mechanism of action for this exact molecule require further experimental validation, compounds with similar structural features have been investigated as potent agonists for central nervous system targets like the GPR88 receptor , and as core structures in various other therapeutic areas. This molecule is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-23-17(22)19-14-6-4-3-5-13(14)11-15-20-16(21-24-15)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTXTPQGZVLMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated oxadiazole intermediate.

    Formation of the carbamate ester: The final step involves the reaction of the phenyl group with ethyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and tested for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Anticancer Activity

The compound has shown promise in anticancer research. A study reported that oxadiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung adenocarcinoma (A549). These findings suggest that ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate may act as a lead compound for developing new anticancer therapies .

Case Study 1: Antibacterial Activity

A series of studies evaluated the antibacterial properties of various oxadiazole derivatives synthesized from this compound. The compounds were tested against standard bacterial strains using disk diffusion methods. Results indicated that several derivatives exhibited significant zones of inhibition compared to control antibiotics like streptomycin .

Case Study 2: Anticancer Efficacy

In another study focused on the anticancer potential of oxadiazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against MCF-7 and A549 cells. Further investigations revealed that the compound induced apoptosis in cancer cells through caspase activation .

Mechanism of Action

The mechanism of action of Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Similarities and Variations

  • Pyridinyl-Substituted Oxadiazoles : lists "5-(pyridin-4-yl)-1,3,4-oxadiazole," which shares the pyridine-oxadiazole motif but differs in oxadiazole regiochemistry (1,3,4 vs. 1,2,4). The 1,2,4-oxadiazole in the target compound may confer distinct electronic properties due to nitrogen positioning, affecting hydrogen bonding and π-π stacking .
  • Carbamate Derivatives: includes "ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate" (fenoxycarb), a pesticide.
  • Thiazole/Oxadiazole Hybrids: describes compounds like "N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide," which combines oxadiazole with thioether and benzamide groups. The target’s carbamate group may enhance stability compared to thioether-linked analogs .

Physicochemical Properties

  • Lipophilicity: highlights HPLC-derived capacity factors (log k) for carbamate derivatives.
  • Melting Points : reports melting points (mp) for 18 carbamate derivatives, ranging from 206–208°C for nitro-substituted analogs to lower values for EDG-containing compounds. The target’s pyridinyl group may elevate its mp due to strong dipole-dipole interactions .
Compound Class Substituent Melting Point (°C) Log k (HPLC)
Nitro-Substituted Carbamate 4-Nitrophenyl 206–208 3.2
Chloro-Substituted Carbamate 2-Chlorophenyl 192–194 3.8
Target Compound Pyridin-4-yl *Predicted: 210–215 *Predicted: 2.9

Biological Activity

Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure features a pyridine ring, an oxadiazole moiety, and a carbamate group, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit considerable antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains and fungi. A study indicated that oxadiazole derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as antifungal properties .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it effectively inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.3Cell cycle arrest (G2/M)

The biological activity of ethyl carbamate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The ability to trigger apoptosis in malignant cells is a critical feature that enhances its anticancer properties.
  • Cell Cycle Modulation : By affecting cell cycle checkpoints, these compounds can prevent cancer cells from dividing and proliferating.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Oxadiazole Derivatives : A study published in ACS Medicinal Chemistry Letters demonstrated that certain oxadiazole derivatives exhibited significant anti-proliferative activity against various cancer cell lines through apoptosis induction .
  • Neuroinflammatory Models : Research indicated that similar compounds could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via multi-component reactions involving aromatic aldehydes, 2-aminothiazole derivatives, and activated carbonyl intermediates. Catalyst-free aqueous ethanol-mediated conditions (e.g., 80–90°C, 6–8 hours) are effective for achieving yields of 80–92%, particularly with electron-withdrawing substituents (e.g., -NO₂, -Cl) on aldehydes. Optimization should focus on solvent polarity, stoichiometric ratios (e.g., 1:1.2 aldehyde-to-nucleophile), and post-reaction purification using column chromatography with ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Key signals include pyridine protons (δ 8.5–8.7 ppm) and oxadiazole-related carbons (δ 165–170 ppm).
  • HRMS : Confirm molecular ion peaks ([M + H]⁺) with mass accuracy <2 ppm.
  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve ambiguities in substituent positioning, particularly for the oxadiazole-pyridine linkage .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like G-protein-coupled receptors or ion channels. Use PyMOL for visualization.
  • Apply QSAR models to correlate substituent effects (e.g., Hammett σ values for -NO₂ or -OCH₃ groups) with bioactivity. Validate predictions using in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s stability and reactivity?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Enhance oxadiazole ring stability via resonance but may reduce nucleophilic attack susceptibility. For example, -NO₂ increases thermal stability (TGA decomposition >250°C).
  • Electron-donating groups (EDGs) : Improve solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units with -OH or -NH₂) but may accelerate hydrolysis under acidic conditions. Monitor via HPLC at λ = 254 nm .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Dynamic NMR : Resolve signal splitting caused by rotational barriers in the carbamate group.
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to validate vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹).
  • Statistical error analysis : Use χ² tests to evaluate crystallographic R-factor discrepancies (e.g., SHELXL refinement outliers) .

Q. How can the mechanism of action for this compound’s bioactivity (e.g., enzyme inhibition) be elucidated?

Methodological Answer:

  • Kinetic assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., Km and Vmax shifts).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with pyridin-4-yl).
  • Site-directed mutagenesis : Test activity against mutant enzyme isoforms to pinpoint binding residues .

Methodological Notes

  • Data Reproducibility : Always cross-validate synthetic protocols with at least two independent characterization methods (e.g., NMR + HRMS).
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for improved sustainability without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.